molecular formula C16H10BrClN2O3 B2539474 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide CAS No. 898373-30-3

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2539474
CAS No.: 898373-30-3
M. Wt: 393.62
InChI Key: JOGUFPYBMYRKOD-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation, leading to cell death. It may also interfere with bacterial or viral replication by targeting essential proteins or enzymes .

Comparison with Similar Compounds

Similar compounds to 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide include other benzofuran derivatives such as:

What sets this compound apart is its unique combination of bromo, chloro, and carboxamide groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O3/c17-8-5-6-11(18)10(7-8)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGUFPYBMYRKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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